molecular formula C11H11NO4 B3053939 Methyl dioxindole-3-acetate CAS No. 57061-18-4

Methyl dioxindole-3-acetate

Cat. No. B3053939
CAS RN: 57061-18-4
M. Wt: 221.21 g/mol
InChI Key: BHWUWPHGCCRYBU-UHFFFAOYSA-N
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Description

Methyl dioxindole-3-acetate belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It’s also known as a plant hormone .


Synthesis Analysis

Indole-3-acetic acid (IAA) methyltransferase (IAMT) is a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . The synthesis of indole derivatives involves multiple interdependent pathways . For example, the synthesis of intermediate 3 involves methyl indole-3-acetate, benzyltriethylammonium chloride, dichloromethane, and 30% NaOH aqueous solution .


Molecular Structure Analysis

The molecular formula of Methyl dioxindole-3-acetate is C11H11NO4 . The crystal structure of Arabidopsis IAMT (AtIAMT1), a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group, was determined and refined to 2.75 Å resolution .


Chemical Reactions Analysis

Indole-3-acetic acid (IAA) methyltransferase (IAMT) catalyzes the methylation of the free carboxyl end of the plant hormone IAA . This modulation of IAA homeostasis in plant tissues is a key chemical reaction involving Methyl dioxindole-3-acetate .


Physical And Chemical Properties Analysis

The molecular weight of Methyl dioxindole-3-acetate is 221.212 . The InChI string representation of its structure is InChI=1S/C11H11NO4/c1-16-9 (13)6-11 (15)7-4-2-3-5-8 (7)12-10 (11)14/h2-5,15H,6H2,1H3, (H,12,14) .

Scientific Research Applications

Synthesis and Potential in Cancer Therapy

  • Methyl dioxindole-3-acetate, as a metabolite of indole-3-acetic acid, has been synthesized for potential applications in cancer therapy. Its synthesis, derived from isatins, offers a convenient method for producing cytotoxic metabolites (Rossiter, 2002).

Plant Growth and Metabolism

  • In plant physiology, Methyl dioxindole-3-acetate has been studied for its role in auxin action and cell elongation. However, it was found to be inactive as a growth promoter in coleoptile and pea stem segments (Evans & Ray, 1973).
  • Its derivative, 3-Methyleneoxindole, has shown the potential to desensitize regulatory enzymes to feedback inhibition, possibly influencing metabolism and growth in plants (Tuli & Moyed, 1966).

Interaction with Plant Auxin

  • A study identified (+)-5-Hydroxy-dioxindole-3-acetic acid, related to Methyl dioxindole-3-acetate, as synergistic with auxin in ethylene production in plant tissues (Suzuki et al., 1977).

Antimicrobial Properties

  • An oxidation product of indole-3-acetic acid, similar to Methyl dioxindole-3-acetate, demonstrated potent bactericidal properties, especially in actively growing cultures. This suggests potential applications in controlling microbial growth (Tuli, 1973).

Chemical Synthesis and Applications

  • Research has focused on the synthesis of derivatives of dioxindoles, including Methyl dioxindole-3-acetate, exploring their potential in various chemical applications (He et al., 2018).

Biochemical Pathways in Plants

  • Methyl dioxindole-3-acetate has been identified as a possible intermediate in the oxidation of indole-3-acetic acid to β-acid in rice bran, indicating its significance in plant biochemical pathways (Kinashi et al., 1976).

Auxin-Stimulated Responses in Plants

  • The role of 3-methyleneoxindole, a derivative of Methyl dioxindole-3-acetate, in auxin-stimulated responses in plants, such as pea and mung bean stem segments, has been a subject of study. Its interaction with sulfhydryl compounds and potential role in plant growth and metabolism has been highlighted (Tuli & Moyed, 1969).

Antiviral Properties

  • 3-Methyleneoxindole, related to Methyl dioxindole-3-acetate, exhibited selective antiviral activity against various viruses, indicating its potential application in antiviral therapies (Tuli et al., 1974).

Cytotoxicity and Reactivity

  • Studies have explored the cytotoxicity and reactivity of 3-methylene-2-oxindoles, derivatives of indole-3-acetic acids like Methyl dioxindole-3-acetate, particularly focusing on their activation by peroxidases and implications for cancer therapy (Folkes et al., 2002).

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Future Directions

Indole and its derivatives show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The interaction between host and microorganism widely affects the immune and metabolic status .

properties

IUPAC Name

methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9(13)6-11(15)7-4-2-3-5-8(7)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWUWPHGCCRYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554755
Record name Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl dioxindole-3-acetate

CAS RN

57061-18-4
Record name Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57061-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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